"Ethyl 3-amino-2,6-dichloroisonicotinate" chemical properties
"Ethyl 3-amino-2,6-dichloroisonicotinate" chemical properties
An In-Depth Technical Guide to Ethyl 3-amino-2,6-dichloroisonicotinate: Properties, Synthesis, and Reactivity
Introduction: A Versatile Heterocyclic Building Block
Ethyl 3-amino-2,6-dichloroisonicotinate is a highly functionalized pyridine derivative that serves as a crucial intermediate in synthetic organic chemistry. Its unique arrangement of an amino group, two chloro substituents, and an ethyl ester on a pyridine core makes it a molecule of significant interest for researchers, particularly those in the fields of medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The specific substituents on this compound offer multiple points for chemical modification, allowing for the systematic exploration of chemical space to develop novel compounds with desired biological activities or material properties. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, reactivity profile, and safety considerations, designed for professionals in chemical research and development.
PART 1: Core Physicochemical and Structural Properties
The physical and chemical characteristics of a compound are fundamental to its handling, storage, and application in synthetic protocols. Ethyl 3-amino-2,6-dichloroisonicotinate is a solid at room temperature, and its key properties are summarized below.
Data Presentation: Summary of Properties
| Property | Value | Source(s) |
| CAS Number | 458543-81-2 | [1][2][3] |
| Molecular Formula | C₈H₈Cl₂N₂O₂ | [2][3] |
| Molecular Weight | 235.07 g/mol | [2][3] |
| IUPAC Name | Ethyl 3-amino-2,6-dichloropyridine-4-carboxylate | [2] |
| Synonyms | 3-Amino-2,6-dichloro-isonicotinic acid ethyl ester | [2] |
| Purity | Commonly available at ≥97% | [1] |
| Topological Polar Surface Area | 65.2 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [2] |
Mandatory Visualization: Chemical Structure
Caption: Chemical structure of Ethyl 3-amino-2,6-dichloroisonicotinate.
PART 2: Synthesis and Spectral Characterization
Experimental Protocol: Proposed Synthesis
While multiple proprietary methods exist, a fundamental and chemically sound approach to synthesizing Ethyl 3-amino-2,6-dichloroisonicotinate involves the esterification of its corresponding carboxylic acid precursor, 3-amino-2,6-dichloroisonicotinic acid. This method is widely employed for its efficiency and simplicity.
Reaction: 3-amino-2,6-dichloroisonicotinic acid + Ethanol → Ethyl 3-amino-2,6-dichloroisonicotinate
Causality Behind Experimental Choices:
-
Acid Catalyst (e.g., H₂SO₄): The protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst is essential. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
-
Excess Ethanol: Using ethanol as the solvent as well as the reactant drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield of the ester.
-
Reflux Conditions: The reaction is typically heated to reflux to provide the necessary activation energy and increase the reaction rate.
-
Work-up Procedure: Neutralization with a weak base (e.g., NaHCO₃ solution) is critical to quench the acid catalyst and remove any unreacted carboxylic acid. Subsequent extraction isolates the less polar ester product from the aqueous phase.
Step-by-Step Methodology:
-
To a round-bottom flask charged with 3-amino-2,6-dichloroisonicotinic acid (1.0 eq), add an excess of absolute ethanol (e.g., 10-20 volumes).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and carefully pour it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure Ethyl 3-amino-2,6-dichloroisonicotinate.
Mandatory Visualization: Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Anticipated Spectral Data
While specific spectra are best obtained experimentally, the structure allows for the prediction of key analytical signatures.[4][5][6]
-
¹H NMR:
-
Ethyl Ester Protons: A triplet corresponding to the -CH₃ group (δ ≈ 1.4 ppm, 3H) and a quartet for the -OCH₂- group (δ ≈ 4.4 ppm, 2H), showing characteristic coupling.
-
Amino Protons: A broad singlet for the -NH₂ group (δ ≈ 5.0-6.0 ppm, 2H), which is exchangeable with D₂O.
-
Aromatic Proton: A singlet for the lone proton on the pyridine ring (δ ≈ 7.5-8.0 ppm, 1H).
-
-
¹³C NMR:
-
Ethyl Group: Signals around δ ≈ 14 ppm (-CH₃) and δ ≈ 62 ppm (-OCH₂-).
-
Pyridine Ring Carbons: Multiple signals in the aromatic region (δ ≈ 110-160 ppm). The carbons bonded to chlorine (C2, C6) and the amino group (C3) will show distinct shifts influenced by the electronic effects of these substituents.[7]
-
Carbonyl Carbon: A signal in the downfield region (δ ≈ 165 ppm).
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: Two characteristic sharp peaks in the 3300-3500 cm⁻¹ region for the primary amine.
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): An expected peak at m/z = 234. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) with a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.
-
PART 3: Chemical Reactivity and Derivatization
The molecule's rich functionality makes it a versatile substrate for further chemical transformations.
Reactivity Profile:
-
Amino Group (-NH₂): The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation. Its nucleophilicity is somewhat attenuated by the electron-withdrawing effects of the adjacent chloro and ester groups.
-
Chloro Substituents (-Cl): The chlorine atoms at the 2 and 6 positions are susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[8] The electron-deficient nature of the pyridine ring, further enhanced by the ester group, activates these positions for attack by nucleophiles (e.g., amines, alkoxides, thiols). This is a cornerstone reaction for building molecular diversity from this scaffold.
-
Ester Group (-COOEt): The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be converted to an amide via aminolysis or reduced to a primary alcohol.
Mandatory Visualization: Representative Reaction Pathway (SₙAr)
Caption: Generalized pathway for Nucleophilic Aromatic Substitution (SₙAr).
PART 4: Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. Ethyl 3-amino-2,6-dichloroisonicotinate is classified with specific hazards that necessitate careful handling.
GHS Hazard Information: [1]
-
Signal Word: Warning
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust.[1]
-
P280: Wear protective gloves, eye protection, and face protection.[9][10]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][9]
-
Handling Protocol:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[9][11]
-
Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12]
-
Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]
-
Wash hands thoroughly after handling.[11]
PART 5: Applications in Research and Drug Development
The primary value of Ethyl 3-amino-2,6-dichloroisonicotinate lies in its role as a versatile molecular building block .[1][6] Its multiple reaction sites allow for the creation of diverse chemical libraries for screening against various biological targets.
-
Scaffold for Medicinal Chemistry: The aminopyridine core is a key pharmacophore. By performing SₙAr reactions at the C2 and C6 positions and modifying the amino and ester groups, chemists can generate a wide array of analogues. This strategy is central to structure-activity relationship (SAR) studies aimed at optimizing lead compounds.
-
Potential in Anticancer Research: While this specific molecule's activity is not detailed, structurally related compounds such as ethyl-2-amino-pyrrole-3-carboxylates have demonstrated potent anticancer effects by inhibiting tubulin polymerization and inducing cell-cycle arrest.[13] This suggests that derivatives of Ethyl 3-amino-2,6-dichloroisonicotinate could be promising candidates for similar therapeutic applications.
-
Intermediate for Complex Heterocycles: It can serve as a starting material for the synthesis of more complex, fused heterocyclic systems, which are often of interest in both pharmaceutical and materials science research.
References
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PrepChem.com. Synthesis of (c) Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylate. [Link]
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PubChem - NIH. Ethyl 3-Aminoisonicotinate. [Link]
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Gal-Fau, M. et al. Refining the Amino Reactivity-Based Identification of Respiratory Sensitizers. PMC - NIH. [Link]
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Gawinecki, R. et al. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Link]
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Gomes, P. et al. Amino Acids in the Development of Prodrugs. PMC - PubMed Central. [Link]
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Karcı, F. & Karcı, F. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]
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Tsikas, D. et al. Stable isotope gas chromatography-tandem mass spectrometry determination of aminoethylcysteine ketimine decarboxylated dimer in biological samples. PubMed. [Link]
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Arshad, S. et al. Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. PMC - NIH. [Link]
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Boichuk, S. et al. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. [Link]
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